(1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride
Description
(1R)-1-Cyclobutyl-1-cyclopropylmethanamine hydrochloride is a chiral amine hydrochloride salt characterized by a unique bicyclic structure combining cyclobutyl and cyclopropyl substituents on a methanamine backbone. The cyclopropane and cyclobutane rings introduce significant ring strain and steric hindrance, which may influence binding affinity, metabolic stability, and solubility compared to less strained analogs .
Properties
IUPAC Name |
(R)-cyclobutyl(cyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8(7-4-5-7)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEKJQIECHLGKZ-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H](C2CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclobutyl and Cyclopropyl Precursors: The cyclobutyl and cyclopropyl groups are synthesized separately using standard organic synthesis techniques.
Coupling Reaction: The cyclobutyl and cyclopropyl groups are then coupled using a suitable coupling reagent under controlled conditions.
Amine Formation: The coupled product is then converted into the amine form through a series of reactions, including reduction and amination.
Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-cyclobutyl-1-cyclopropylmethanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related amines and hydrochloride salts from the evidence, focusing on molecular features, stability, and biological activity.
Structural Analogues
a. (1R,2S)-(−)-2-Methylamino-1-phenyl-1-propanol Hydrochloride (MPPH)
- Structure: Phenyl group, methylamino substituent, propanol backbone.
- Key Data :
- Comparison: Unlike the target compound, MPPH contains a phenyl group and hydroxyl moiety, which may enhance solubility but reduce steric hindrance. The cyclopropane/cyclobutane system in the target likely increases metabolic stability compared to MPPH’s labile propanol group.
b. rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine Hydrochloride
- Structure : Cyclopropane ring, tert-butylphenyl substituent.
- Comparison: The tert-butylphenyl group in this compound provides steric bulk similar to the cyclobutyl group in the target.
c. (1R)-1-(4-Isopropylphenyl)ethanamine Hydrochloride
- Structure : Isopropylphenyl substituent, ethanamine backbone.
- Key Data: No stability or activity data provided .
- Comparison : The isopropylphenyl group introduces hydrophobicity, which may enhance membrane permeability compared to the target’s bicyclic system.
d. (1R)-1-(2-Naphthyl)-1-propanamine Hydrochloride
- Structure : Naphthyl group, propanamine backbone.
- Key Data: No stability or activity data provided .
- Comparison : The naphthyl group’s aromaticity could enhance π-π stacking interactions, a feature absent in the target compound’s aliphatic rings.
Stability and Degradation Trends
Biological Activity
Overview of (1R)-1-cyclobutyl-1-cyclopropylmethanamine hydrochloride
(1R)-1-cyclobutyl-1-cyclopropylmethanamine hydrochloride is a chiral amine that may exhibit interesting pharmacological properties due to its unique structural features. Compounds with similar structures often interact with various biological targets, including neurotransmitter systems and enzymes.
Chemical Structure
The compound features:
- A cyclobutyl ring
- A cyclopropyl group
- An amine functional group
These structural characteristics may influence its binding affinity and selectivity towards specific receptors or enzymes.
The biological activity of (1R)-1-cyclobutyl-1-cyclopropylmethanamine hydrochloride can be hypothesized based on its structural analogs. Potential mechanisms include:
- Receptor Modulation : Similar compounds are known to act as agonists or antagonists at various neurotransmitter receptors (e.g., serotonin, dopamine).
- Enzyme Inhibition : The amine group may allow for interactions with enzymes involved in neurotransmitter metabolism.
Pharmacological Profile
Research into structurally related compounds suggests several areas where (1R)-1-cyclobutyl-1-cyclopropylmethanamine hydrochloride could exhibit biological activity:
| Activity Type | Potential Effects | References |
|---|---|---|
| Neurotransmitter Modulation | May influence mood, anxiety, and cognition | |
| Antidepressant Effects | Similar compounds show efficacy in depression models | |
| Analgesic Properties | Potential use in pain management |
Case Studies and Research Findings
While specific studies on (1R)-1-cyclobutyl-1-cyclopropylmethanamine hydrochloride are scarce, research on related compounds provides insights into possible effects:
- Neuropharmacology : A study on a similar cyclopropyl-containing amine demonstrated significant serotonin receptor modulation, leading to anxiolytic effects in animal models .
- Antidepressant Activity : Research has shown that compounds with cyclobutyl moieties exhibit antidepressant-like effects in rodent models, suggesting potential therapeutic applications for mood disorders .
- Analgesic Effects : Cyclopropylamines have been studied for their analgesic properties, indicating that this class of compounds may be beneficial in pain management strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
